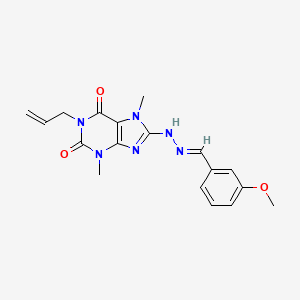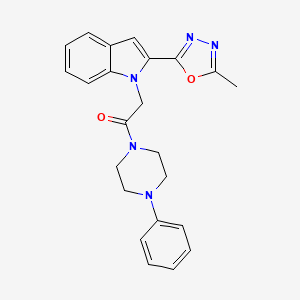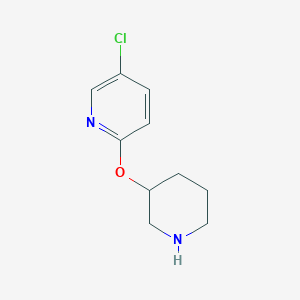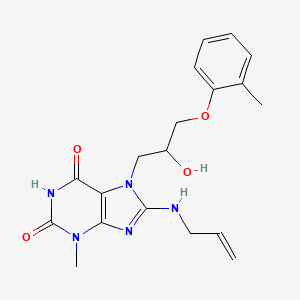
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiophene ring, and an oxadiazole ring. These types of structures are often found in biologically active compounds, including drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a thiophene ring (a five-membered ring with one sulfur atom), and an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom). These rings are likely to contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a polar amide group could affect its solubility, stability, and reactivity .作用機序
Target of Action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. As mentioned, indole derivatives can affect a wide range of biological activities, so they could potentially impact many different biochemical pathways .
実験室実験の利点と制限
One of the main advantages of using N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide in lab experiments is its specificity for the p53-MDM2 interaction, which allows for targeted inhibition of this pathway. Additionally, this compound has shown potent anticancer activity and has been well-tolerated in preclinical studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the development of N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide as an anticancer agent. One direction is the development of combination therapies that include this compound and other targeted therapies or chemotherapeutic agents. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in different types of cancer. Finally, there is a need for the development of more potent and soluble analogs of this compound that can be more easily administered in vivo.
合成法
The synthesis of N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves a series of chemical reactions that start with the synthesis of 4-methylthiophen-2-ylhydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ethyl ester. The ester is then converted to the carboxylic acid, which is further reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to form the final product.
科学的研究の応用
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, this compound has shown potent anticancer activity by inducing apoptosis and inhibiting tumor growth. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Safety and Hazards
特性
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-9-6-13(23-8-9)15-19-20-16(22-15)18-14(21)11-7-17-12-5-3-2-4-10(11)12/h2-8,17H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQKKCIHWDXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2938616.png)
![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938621.png)




![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)
![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)